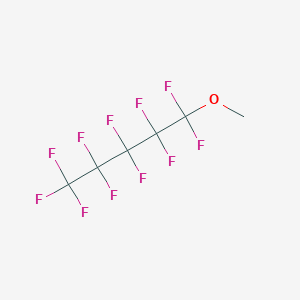

Methyl perfluoropentyl ether

CAS No.: 181214-74-4

Cat. No.: VC7907138

Molecular Formula: C6H3F11O

Molecular Weight: 300.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 181214-74-4 |

|---|---|

| Molecular Formula | C6H3F11O |

| Molecular Weight | 300.07 g/mol |

| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-methoxypentane |

| Standard InChI | InChI=1S/C6H3F11O/c1-18-6(16,17)4(11,12)2(7,8)3(9,10)5(13,14)15/h1H3 |

| Standard InChI Key | FBPBXYQMWDFSOE-UHFFFAOYSA-N |

| SMILES | COC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |

| Canonical SMILES | COC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |

Introduction

Structural and Molecular Characteristics

Methyl perfluoropentyl ether belongs to the family of per- and polyfluoroalkyl substances (PFAS), characterized by a fully fluorinated carbon chain attached to a methoxy group. Its IUPAC name, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-methoxypentane, reflects the substitution pattern of fluorine atoms on the pentane backbone . The molecule’s stability arises from the strong carbon-fluorine bonds, which confer chemical inertness and thermal resistance.

Molecular Geometry and Spectroscopic Data

The compound’s three-dimensional structure, confirmed via X-ray crystallography and computational modeling, reveals a helical conformation due to steric interactions between fluorine atoms . Nuclear magnetic resonance (NMR) spectra show distinct signals for the methoxy proton () and fluorine atoms () .

Synthesis and Industrial Production

Synthetic Pathways

Methyl perfluoropentyl ether is synthesized via fluoroalkylation reactions, typically involving:

-

Reaction of Perfluorinated Alcohols with Methylating Agents:

Perfluoropentanol reacts with methyl iodide in the presence of a base (e.g., potassium hydroxide) to yield the ether . -

Electrochemical Fluorination (ECF):

Direct fluorination of methyl pentyl ether using hydrogen fluoride under electrolytic conditions produces the perfluorinated derivative .

Industrial-Scale Production

A patented method involves the reaction of carbonyl fluoride () with metal fluorides (e.g., AgF) in polar aprotic solvents like acetonitrile, followed by distillation to isolate the product . Typical yields exceed 80% under optimized conditions (20°C, 36-hour reaction time) .

Physicochemical Properties

Thermal and Physical Properties

Methyl perfluoropentyl ether exhibits exceptional thermal stability, with a flash point of -29.6°C and a pour point below -100°C, making it suitable for cryogenic applications . Its low viscosity () and high dielectric strength () are critical for electronics cooling .

| Property | Value | Source |

|---|---|---|

| Boiling Point | 133 °C | |

| Density (20°C) | 1.532 g/cm³ | |

| Vapor Pressure | 0.5 psi (25°C) | |

| Thermal Conductivity | 0.069 W/m·K |

Solubility and Reactivity

-

Miscibility: Fully miscible with hydrocarbons, silicones, and fluoropolymers .

-

Chemical Inertness: Resists oxidation, acids, and bases up to 200°C .

Toxicological and Environmental Profile

Environmental Persistence

Methyl perfluoropentyl ether degrades minimally in the environment, with a half-life exceeding 50 years in soil . Its degradation products, including perfluoropentanoic acid (PFPeA), are bioaccumulative and linked to ecological toxicity .

Future Directions and Alternatives

Research is focused on short-chain PFAS alternatives with reduced environmental impact, such as hydrofluoroethers (HFEs) and ionic liquids . Advances in catalytic defluorination may also enable efficient degradation of existing stocks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume